2-chloro-N-(2-chloro-5-nitrobenzoyl)-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-chloro-N-(2-chloro-5-nitrobenzoyl)-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including nitro, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-5-nitrobenzoyl)-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is as follows:
Nitration: The starting material, a benzene derivative, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Chlorination: The nitrated compound is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chloro groups.
Acylation: The chlorinated nitrobenzene is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the benzoyl derivative.
Coupling Reaction: Finally, the benzoyl derivative is coupled with 2-(trifluoromethyl)aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro and chloro groups.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Chlorination: Chlorine gas or thionyl chloride.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or quinones depending on the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure imparts desirable properties to the final products, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-5-nitrobenzoyl)-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s binding affinity to proteins or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-5-nitrobenzoyl)-5-nitrobenzamide
- 2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-phenylbenzamide
- 2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-(methyl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-chloro-5-nitrobenzoyl)-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more suitable for applications requiring prolonged activity and stability under various conditions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H10Cl2F3N3O6 |
---|---|
Molecular Weight |
528.2 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-5-nitrobenzoyl)-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H10Cl2F3N3O6/c22-16-7-5-11(28(32)33)9-13(16)19(30)27(18-4-2-1-3-15(18)21(24,25)26)20(31)14-10-12(29(34)35)6-8-17(14)23/h1-10H |
InChI Key |
CNYRCXJMDKQJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N(C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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